Butyl 3-(3-iodophenyl)prop-2-enoate

Description

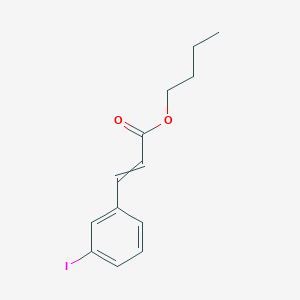

Butyl 3-(3-iodophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a 3-iodophenyl substituent on the prop-2-enoate backbone. This compound is of interest in organic synthesis, material science, and pharmaceutical research due to its iodine atom, which confers unique electronic and steric properties. Its structure combines the reactivity of the acrylate ester group with the halogen’s capacity for cross-coupling reactions, making it a versatile intermediate .

Properties

CAS No. |

423775-09-1 |

|---|---|

Molecular Formula |

C13H15IO2 |

Molecular Weight |

330.16 g/mol |

IUPAC Name |

butyl 3-(3-iodophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15IO2/c1-2-3-9-16-13(15)8-7-11-5-4-6-12(14)10-11/h4-8,10H,2-3,9H2,1H3 |

InChI Key |

YHRAWJRREIXFLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC(=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-(3-iodophenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-iodophenyl)prop-2-enoic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3-iodophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-iodophenyl)prop-2-enoic acid.

Reduction: Formation of butyl 3-(3-iodophenyl)prop-2-enol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 3-(3-iodophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl 3-(3-iodophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares butyl 3-(3-iodophenyl)prop-2-enoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Variations in Prop-2-enoate Esters

Table 1: Key Structural and Functional Differences

Key Observations :

Electronic Effects: The iodine atom in this compound increases electron density at the α,β-unsaturated site compared to methoxy (IMC) or cyano (OC) substituents. This enhances its reactivity in Michael additions or Diels-Alder reactions . Fluorinated analogs (e.g., compounds) exhibit extreme electronegativity, reducing solubility in polar solvents but improving thermal stability .

Steric and Crystallographic Utility: The bulky 3-iodophenyl group aids in crystallographic studies by improving X-ray diffraction contrast, a property absent in smaller substituents like methoxy or cyano .

Applications: IMC and OC are optimized for UV absorption due to extended conjugation (methoxy) or radical stabilization (cyano). In contrast, the iodine in this compound is more suited for heavy-atom derivatization in crystallography or isotopic labeling .

Stability and Environmental Impact

Table 2: Stability and Degradation Profiles

- This compound: The C-I bond is susceptible to photolytic cleavage, releasing iodine radicals. This limits its use in outdoor applications but is advantageous in controlled degradation studies .

- Fluorinated analogs : Exceptional stability due to C-F bonds but raise environmental concerns as persistent organic pollutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.